Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl
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Overview
Description
2,3-Xylyl 2,6-xylyl disulfide is an organic compound with the molecular formula C16H18S2. It is characterized by the presence of two xylyl groups connected by a disulfide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of symmetrical disulfides, such as 2,3-xylyl 2,6-xylyl disulfide, can be achieved through several methods. One common approach involves the reaction of organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . Another method includes the oxidation of thiols, which are typically prepared from their corresponding alkyl halides .
Industrial Production Methods: In industrial settings, the production of disulfides often involves the use of sulfur monochloride (S2Cl2) with aromatic compounds, or the treatment of organic thiocyanates with samarium . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Xylyl 2,6-xylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,3-Xylyl 2,6-xylyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-xylyl 2,6-xylyl disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of reactive sulfur species that can interact with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2,6-Xylyl disulfide: Similar structure but differs in the position of the xylyl groups.
Bis(2,6-dimethylphenyl) disulfide: Another disulfide with similar aromatic rings but different substitution patterns.
Uniqueness: 2,3-Xylyl 2,6-xylyl disulfide is unique due to the specific positioning of the xylyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different chemical and biological properties compared to other disulfides .
Properties
CAS No. |
65087-15-2 |
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Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[(2,6-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-7-6-10-15(14(11)4)17-18-16-12(2)8-5-9-13(16)3/h5-10H,1-4H3 |
InChI Key |
YASJBOGVCIGVND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)SSC2=C(C=CC=C2C)C)C |
Origin of Product |
United States |
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